5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the tert-butylphenyl, dimethylaminoethyl, hydroxy, and methoxybenzoyl groups through various organic reactions. These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methoxybenzoyl group can produce a secondary alcohol.
Scientific Research Applications
5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-tert-butylphenyl)-2-pyridinamines: Similar structure but with a pyridine ring instead of a pyrrol-2-one ring.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Contains a tert-butylphenyl group and a hydroxy group but lacks the dimethylaminoethyl and methoxybenzoyl groups.
Uniqueness
The uniqueness of 5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)19-11-7-17(8-12-19)22-21(23(29)18-9-13-20(32-6)14-10-18)24(30)25(31)28(22)16-15-27(4)5/h7-14,22,29H,15-16H2,1-6H3/b23-21+ |
InChI Key |
VCFYQZYEMCKKTM-XTQSDGFTSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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